N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine
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Overview
Description
N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C9H11F3N2 and a molecular weight of 204.19 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methyl group, a trifluoroethyl group, and two amino groups at the 1 and 4 positions . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with methylating and trifluoroethylating agents . One common method includes the use of methyl iodide and 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency . The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoroethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways . This compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,2-diamine
- N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine
- N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine
Uniqueness
This compound is unique due to the specific positioning of the trifluoroethyl group and the amino groups on the benzene ring . This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-N-methyl-4-N-(2,2,2-trifluoroethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H11F3N2/c1-14(6-9(10,11)12)8-4-2-7(13)3-5-8/h2-5H,6,13H2,1H3 |
InChI Key |
XGNGXJOYQBJMMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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